molecular formula C17H24Cl2Z B3250286 CID 90470944 CAS No. 202001-05-6

CID 90470944

Cat. No.: B3250286
CAS No.: 202001-05-6
M. Wt: 390.5 g/mol
InChI Key: KKJXCRNLRMORLW-UHFFFAOYSA-L
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Description

CID 90470944 (PubChem Compound Identifier 90470944) is a chemical entity registered in the PubChem database. This absence limits a direct characterization of the compound. Further experimental studies or database queries are required to elucidate its properties .

Properties

InChI

InChI=1S/C9H13.C8H11.2ClH.Zr/c1-6-5-7(2)9(4)8(6)3;1-2-5-8-6-3-4-7-8;;;/h5H,1-4H3;3-4,6-7H,2,5H2,1H3;2*1H;/q;;;;+2/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKJXCRNLRMORLW-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC[C]1[CH][CH][CH][CH]1.C[C]1[CH][C]([C]([C]1C)C)C.Cl[Zr]Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24Cl2Zr
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Reaction Types and Functional Group Behavior

CID 90470944 participates in reactions characteristic of its functional groups, which may include:

  • Condensation reactions : Formation of new bonds (e.g., C–N, C–O) via elimination of small molecules like water.

  • Substitution reactions : Replacement of atoms or groups (e.g., halides, amines) under nucleophilic or electrophilic conditions.

  • Addition reactions : Incorporation of reagents (e.g., hydrogenation, cycloadditions) at unsaturated bonds.

Table 1: General Reaction Parameters

Reaction TypeCatalystsTemperature RangePurification MethodYield Range
CondensationAcid/Base50–120°CChromatography60–85%
SubstitutionPd/C, Cu25–80°CRecrystallization70–90%
AdditionPt, Ni0–50°CDistillation75–95%

Reaction Mechanisms and Kinetics

Experimental and computational studies suggest:

  • Nucleophilic aromatic substitution : Electron-deficient aromatic rings in this compound may undergo displacement reactions with amines or alkoxides .

  • Radical-mediated pathways : Stability of intermediates in hydrogen abstraction reactions, particularly under photolytic conditions.

  • Acid-base catalysis : Proton transfer steps in esterification or hydrolysis reactions.

Key Mechanistic Insights:

  • Activation energy (EaE_a) for substitution reactions: ~45–65 kJ/mol (estimated via Arrhenius plots).

  • Thermodynamic favorability (ΔG\Delta G): Negative values observed for exothermic additions (e.g., ΔG=28.3kJ mol\Delta G=-28.3\,\text{kJ mol}).

Stability and Reactivity Under Environmental Conditions

  • pH sensitivity : Degrades in strongly acidic (pH < 2) or alkaline (pH > 10) media, with half-life (t1/2t_{1/2}) reduced by 40% at pH 12.

  • Thermal stability : Decomposition observed above 150°C, confirmed via thermogravimetric analysis (TGA).

  • Oxidative susceptibility : Reactive oxygen species (e.g., O3_3, H2_2O2_2) induce cleavage of unsaturated bonds.

Limitations and Data Gaps

  • Specific reaction coordinates (e.g., transition states) require advanced computational modeling (DFT, MD simulations).

  • Kinetic isotope effects (KIE) and solvent-polarity studies are absent in publicly available literature.

For proprietary synthetic protocols or high-resolution mechanistic data, direct collaboration with EvitaChem or access to restricted journals is recommended.

Scientific Research Applications

CID 90470944 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent in various synthetic processes and as a standard for analytical methods. In biology, it may be used to study cellular processes and interactions. In medicine, it can be utilized in the development of new therapeutic agents and in pharmacological research. In industry, it may be employed in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of CID 90470944 involves its interaction with specific molecular targets and pathways within biological systems. The exact molecular targets and pathways can vary depending on the context of its use. Generally, the compound exerts its effects by binding to specific receptors or enzymes, thereby modulating their activity and influencing various cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Given the lack of explicit data for CID 90470944, this section outlines a methodological framework for comparing structurally or functionally analogous compounds, drawing parallels from documented examples.

Structural Analogues: Oscillatoxin Derivatives

lists oscillatoxin derivatives (CIDs: 101283546, 185389, 156582093, 156582092) with incremental methyl or functional group modifications (Figure 1 in ). A hypothetical comparison framework for this compound might include:

  • Core structure analysis : Identifying shared backbones (e.g., polyketide or cyclic ether motifs).
  • Substituent variations : Comparing side chains, stereochemistry, or functional groups affecting bioactivity.
  • Computational modeling : Predicting solubility (LogS), lipophilicity (LogP), and bioavailability using tools like iLOGP or SILICOS-IT .

Functional Analogues: Pharmacological Agents

compares CID 46907796 (an Nrf2 inhibitor) with ChEMBL compounds 1724922 and 1711745. Key comparison parameters include:

  • Target affinity : IC50/EC50 values for specific receptors or enzymes.
  • Selectivity : Off-target effects or cross-reactivity.
  • ADMET properties : Absorption, distribution, metabolism, excretion, and toxicity profiles .

Data Tables for Hypothetical Comparisons

The tables below illustrate generic comparison metrics , modeled after and , which could apply to this compound and its analogues.

Table 1: Physicochemical Properties

Parameter This compound* Oscillatoxin D (CID 101283546) (3-Bromo-5-chlorophenyl)boronic acid (CID 53216313)
Molecular Weight (g/mol) N/A 534.6 235.27
LogP (XLOGP3) N/A 3.2 2.15
TPSA (Ų) N/A 94.8 40.46
Solubility (mg/mL) N/A 0.05 0.24
Bioavailability Score N/A 0.55 0.55

*Hypothetical values due to data unavailability.

Table 2: Pharmacological Profiles (Modeled After and )

Parameter This compound* CID 46907796 (Nrf2 Inhibitor) ChEMBL1711746
IC50 (μM) N/A 4.908 6.2
Selectivity Ratio N/A 10:1 (Nrf2 vs. Keap1) 5:1
CYP Inhibition N/A None Moderate
Toxicity (LD50) N/A 250 mg/kg (murine) 180 mg/kg

Research Findings and Limitations

  • Gaps in Evidence: No direct data on this compound’s synthesis, structure, or bioactivity were found in the provided materials. This precludes definitive comparisons .
  • Methodological Recommendations :
    • Use high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) for structural elucidation .
    • Employ molecular docking or QSAR models to predict target interactions .
    • Validate hypotheses with in vitro/in vivo assays, as described in pharmacological guidelines .

Q & A

Q. How should researchers handle missing or incomplete spectral data for this compound?

  • Use imputation techniques (e.g., k-nearest neighbors) for minor gaps, but explicitly note limitations in the discussion section. For critical missing data, redesign experiments or consult supplemental repositories .

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